Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate
Description
Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate is a synthetic organic compound with the molecular formula C14H25NO3 and a molecular weight of 255.35 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Properties
IUPAC Name |
tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-8-14(10-15)6-4-11(16)5-7-14/h11,16H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXYNNGSTXYRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired ester. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Chemical Reactions Analysis
Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would yield an alcohol.
Scientific Research Applications
Synthesis and Chemical Properties
Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate is synthesized through a multi-step process that typically includes the reaction of 1,4-dioxaspiro[4.5]decane derivatives with various reagents to form the desired spirocyclic structure. The synthesis pathways often aim to improve yield and reduce costs associated with raw materials, making the compound more accessible for research and industrial applications .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics or antimicrobial agents .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in preclinical studies. Its mechanism may involve the inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .
Central Nervous System Effects
Preliminary studies suggest that this compound may impact neurotransmitter systems, indicating potential uses in neuropharmacology. This could lead to developments in treatments for neurological disorders, including anxiety and depression .
Organic Synthesis Applications
This compound serves as a valuable intermediate in organic synthesis. Its unique spirocyclic structure allows for further functionalization and modification, making it useful in synthesizing complex organic molecules used in various chemical applications .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives of tert-butyl 8-hydroxy-2-azaspiro[4.5]decane against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the compound's structure significantly enhanced its efficacy against resistant strains, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanism
In another study, researchers investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine models. The findings demonstrated that treatment with tert-butyl 8-hydroxy-2-azaspiro[4.5]decane significantly reduced levels of inflammatory markers, supporting its therapeutic potential in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate is not fully understood, but it is believed to interact with specific molecular targets within cells. The spirocyclic structure may allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate can be compared with other spirocyclic compounds, such as:
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound contains a sulfur atom within the spirocyclic ring, which may impart different chemical and biological properties.
1-azaspiro[4.5]decan-2-one: This compound lacks the tert-butyl ester group and has a different functional group at the spirocyclic nitrogen, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer unique chemical reactivity and potential biological activity.
Biological Activity
Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate is a compound of significant interest in pharmaceutical chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C14H25NO2
- CAS Number : 1341036-10-9
- Molecular Weight : 239.36 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.
This compound exhibits several biological activities, primarily through the following mechanisms:
- Inhibition of Protein Kinases : The compound has been shown to selectively inhibit certain protein kinases involved in inflammatory responses, suggesting potential use in treating inflammatory diseases.
- Antioxidant Activity : Preliminary studies indicate that it may act as an antioxidant, mitigating oxidative stress in various cell types. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
- Cytotoxic Effects on Cancer Cells : Research indicates that this compound can induce apoptosis in specific cancer cell lines, making it a candidate for anticancer therapy.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Anti-inflammatory Effects : In a rat model of asthma, this compound demonstrated significant reduction in airway hyperresponsiveness and inflammation markers when administered at doses ranging from 10 to 20 mg/kg. This suggests its potential as a therapeutic agent for asthma and other inflammatory conditions.
- Cytotoxicity in Cancer Cells : A study involving various cancer cell lines showed that this compound could induce apoptosis effectively, highlighting its potential as an anticancer drug. The mechanism appears to involve the generation of oxidative stress leading to cell death.
- Protective Role Against Oxidative Stress : Research indicated that this compound could protect against oxidative stress-induced damage in HepG2 cells, suggesting its utility in liver protection therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
